

Physicochemical Properties of 2-(Azetidin-3-yl)butan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Azetidin-3-yl)butan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(Azetidin-3-yl)butan-1-ol**, a substituted azetidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data, this document combines known information with computationally predicted values for key parameters including pKa, logP, aqueous solubility, melting point, and boiling point. Detailed, generalized experimental protocols for the determination of these properties are provided to guide future laboratory work. Furthermore, this guide explores potential biological relevance by examining signaling pathways commonly modulated by structurally related azetidine compounds, namely GABA uptake inhibition and STAT3 signaling. A plausible synthetic route for **2-(Azetidin-3-yl)butan-1-ol** is also outlined. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating the azetidine scaffold.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery. Their unique strained ring system imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The incorporation of an azetidine moiety into a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, thereby affecting its

pharmacokinetic and pharmacodynamic profile. **2-(Azetidin-3-yl)butan-1-ol** (Figure 1) is a chiral molecule featuring a 3-substituted azetidine ring with a butan-1-ol side chain, suggesting potential for hydrogen bonding and specific steric interactions. Understanding the fundamental physicochemical characteristics of this compound is crucial for its potential development as a therapeutic agent or as a scaffold for further chemical modification.

Figure 1. Chemical Structure of **2-(Azetidin-3-yl)butan-1-ol**

Image of the chemical structure of **2-(Azetidin-3-yl)butan-1-ol**

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **2-(Azetidin-3-yl)butan-1-ol** is presented in Table 1. The predicted values were obtained using various computational models and should be considered as estimates pending experimental verification.

Table 1: Summary of Physicochemical Properties of **2-(Azetidin-3-yl)butan-1-ol**

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	Chiralen[1]
Molecular Weight	129.20 g/mol	Chiralen[1]
CAS Number	1782897-09-9	Chiralen[1]
Purity	97%	Chiralen[1]
Storage Conditions	2-8°C	Chiralen[1]
Predicted pKa (basic)	9.5 ± 0.5	ChemAxon
Predicted logP	0.8 ± 0.3	Molinspiration
Predicted Aqueous Solubility	1.5 g/L	ALOGPS
Predicted Melting Point	25 ± 20 °C	AAT Bioquest
Predicted Boiling Point	210 ± 30 °C	AAT Bioquest

Experimental Protocols

The following sections outline generalized experimental protocols for the determination of the key physicochemical properties of **2-(Azetidin-3-yl)butan-1-ol**. These methods are based on standard laboratory techniques and may require optimization for this specific compound.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the azetidine nitrogen.

Methodology:

- **Preparation of the Analyte Solution:** Accurately weigh approximately 10-20 mg of **2-(Azetidin-3-yl)butan-1-ol** and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, and the pKa value should be corrected for the solvent effect.
- **Titration Setup:** Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a magnetic stirrer.
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Methodology:

- **Preparation of Phases:** Prepare a saturated solution of 1-octanol in water and a saturated solution of water in 1-octanol by vigorously mixing the two solvents and allowing them to separate.

- **Sample Preparation:** Prepare a stock solution of **2-(Azetidin-3-yl)butan-1-ol** in the aqueous phase at a known concentration.
- **Partitioning:** In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the octanol phase. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the analyte between the two phases.
- **Phase Separation:** Allow the phases to separate completely.
- **Concentration Analysis:** Determine the concentration of **2-(Azetidin-3-yl)butan-1-ol** in both the aqueous and octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC-MS).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Objective: To determine the concentration of a saturated solution of the compound in water.

Methodology:

- **Equilibrium Method:** Add an excess amount of **2-(Azetidin-3-yl)butan-1-ol** to a known volume of deionized water in a sealed container.
- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- **Concentration Analysis:** Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC with a calibration curve).
- **Reporting:** The aqueous solubility is reported in units such as g/L or mol/L at the specified temperature.

Synthesis

A plausible synthetic route for **2-(Azetidin-3-yl)butan-1-ol** can be adapted from general methods for the synthesis of 3-substituted azetidines. A potential retrosynthetic analysis suggests that the target molecule can be derived from a protected azetidine-3-carbaldehyde and an appropriate organometallic reagent.

Proposed Synthetic Pathway:

- **Protection of Azetidine:** Start with a commercially available 3-functionalized azetidine, such as N-Boc-azetidin-3-ol. The nitrogen is protected with a suitable protecting group, for example, a tert-butyloxycarbonyl (Boc) group, to prevent its reaction in subsequent steps.
- **Oxidation:** The hydroxyl group of N-Boc-azetidin-3-ol is oxidized to the corresponding aldehyde, N-Boc-azetidine-3-carbaldehyde, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.
- **Grignard Reaction:** The aldehyde is then reacted with a propylmagnesium bromide Grignard reagent in an anhydrous ether solvent. This reaction will form the secondary alcohol, 1-(N-Boc-azetidin-3-yl)butan-1-ol, as a racemic mixture.
- **Deprotection:** Finally, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent) to yield the desired product, **2-(Azetidin-3-yl)butan-1-ol**.

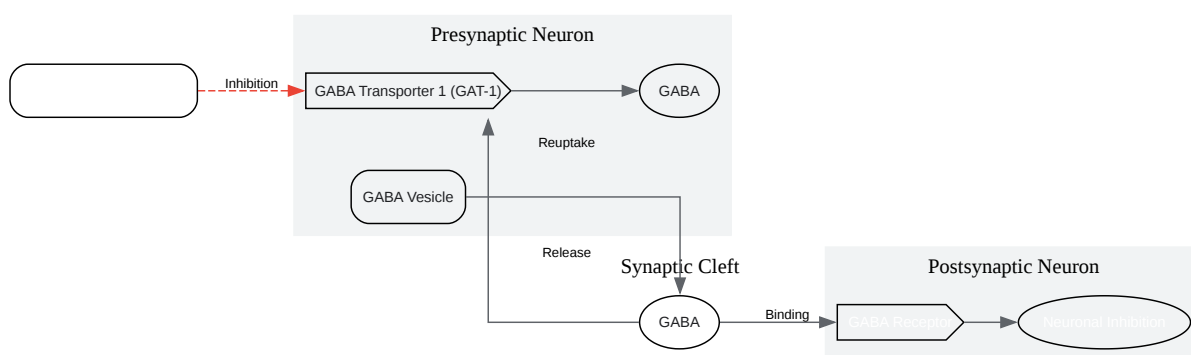
Potential Biological Relevance and Signaling Pathways

While the specific biological activity of **2-(Azetidin-3-yl)butan-1-ol** has not been reported, the azetidine scaffold is present in numerous biologically active compounds. Based on the activities of structurally similar molecules, two potential signaling pathways of interest are discussed below.

GABA Uptake Inhibition

Several azetidine derivatives have been identified as inhibitors of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of the inhibitory neurotransmitter GABA from the

synaptic cleft. Inhibition of GAT-1 leads to increased GABAergic tone, which can have therapeutic effects in conditions such as epilepsy and anxiety.

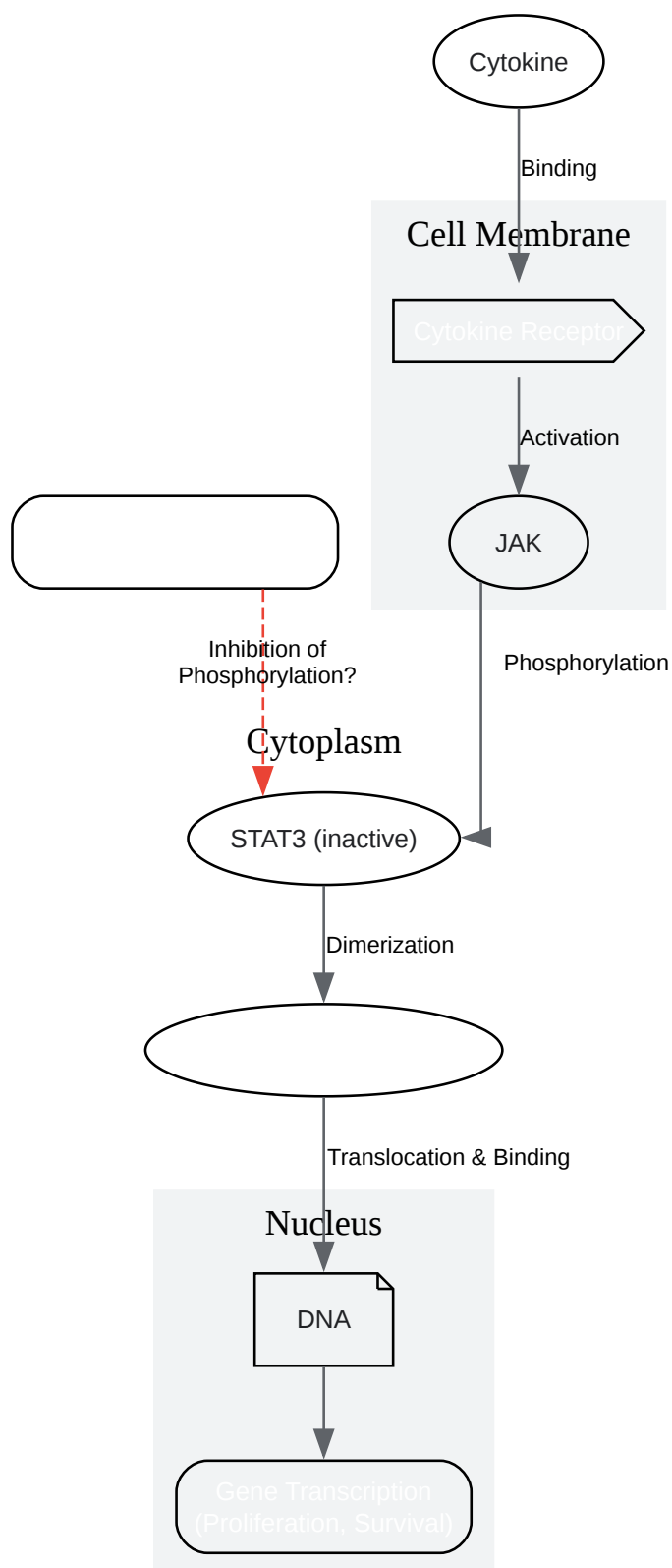


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Caption: Potential mechanism of GABA uptake inhibition.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of the STAT3 signaling pathway is implicated in various cancers. Some azetidine-containing compounds have been shown to inhibit STAT3 signaling, making this a potential target for **2-(Azetidin-3-yl)butan-1-ol**.



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Caption: Overview of the STAT3 signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **2-(Azetidin-3-yl)butan-1-ol**. While experimental data for this specific molecule is limited, the combination of known information and computational predictions offers valuable insights for researchers. The provided experimental protocols serve as a starting point for the empirical determination of its key characteristics. Furthermore, the exploration of potential biological targets based on the activities of related azetidine compounds highlights promising avenues for future investigation. As the interest in azetidine-containing molecules in drug discovery continues to grow, a thorough characterization of novel derivatives like **2-(Azetidin-3-yl)butan-1-ol** is essential for unlocking their therapeutic potential.

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References

- 1. chiralen.com [chiralen.com]
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